(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
CAS No.: 140700-63-6
Cat. No.: VC0159209
Molecular Formula: C19H28INO3
Molecular Weight: 445.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140700-63-6 |
|---|---|
| Molecular Formula | C19H28INO3 |
| Molecular Weight | 445.341 |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C19H28INO3/c1-18-8-7-12-10(11(18)4-5-13(18)17(23)24)3-6-15-19(12,2)9-14(20)16(22)21-15/h10-15H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13+,14?,15+,18-,19+/m0/s1 |
| Standard InChI Key | HNVXYVGSQMAWPL-WXHWEMMPSA-N |
| SMILES | CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CC(C(=O)N4)I)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
The target compound features an indeno[5,4-f]quinoline core structure with specific stereochemistry indicated by the (1S,3aS,3bS,5aR,9aR,9bS,11aS) configuration. The molecule contains several key functional groups, including:
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An iodo substituent at position 8
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Two methyl groups at positions 9a and 11a
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A carbonyl group (oxo) at position 7
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A carboxylic acid group at position 1
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A complex tetradecahydro structure indicating a highly reduced ring system
This structural arrangement shares similarities with other indenoquinoline derivatives, such as the fluorinated analog described in search results. The presence of an iodine atom, similar to 8-Iodoquinoline-2-carboxylic acid, suggests potential for metal chelation and other specific interactions with biological targets.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be predicted:
| Property | Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₂₀H₂₇INO₃ | Derived from structural analysis |
| Molecular Weight | ~455.34 g/mol | Calculated based on atomic weights |
| Physical State | Crystalline solid | Typical for similar compounds |
| Solubility | Limited water solubility; better solubility in organic solvents | Based on functional groups present |
| Melting Point | Likely above 200°C | Typical for complex polycyclic compounds |
| Acid Dissociation Constant (pKa) | ~4-5 for carboxylic acid group | Typical for carboxylic acids in similar environments |
The presence of the carboxylic acid functional group confers acidic properties to the molecule, making it likely to interact with basic compounds and participate in salt formation. The iodine atom, being a good leaving group, may contribute to the compound's reactivity in certain chemical transformations.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of indenoquinoline derivatives typically involves multi-step reactions with careful control of stereochemistry. Based on synthetic routes for similar compounds, the following approaches may be applicable:
Multicomponent Reaction Strategy
Similar indenoquinoline derivatives have been synthesized using multicomponent reactions involving aniline derivatives, aldehydes, and indene as described in related research . This approach allows for the selective generation of multiple stereogenic centers in an efficient manner. For the target compound, this would need to be followed by iodination and additional modifications.
Cyclization and Functionalization
Another potential synthetic route involves:
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Initial formation of the basic quinoline structure
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Construction of the indeno moiety through cyclization reactions
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Selective reduction of specific double bonds to achieve the tetradecahydro structure
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Strategic introduction of the iodine atom at position 8
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Installation of the carboxylic acid functionality at position 1
Key Synthetic Challenges
The synthesis of this complex molecule presents several challenges:
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Control of stereochemistry at seven stereogenic centers
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Selective functionalization of specific positions
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Introduction of the iodine atom without affecting other functional groups
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Maintenance of the oxo group during reduction steps
Structure-Activity Relationships
The biological activity of the compound is likely influenced by several structural features:
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The iodine substituent may enhance lipophilicity and membrane permeability while also serving as a site for halogen bonding with biological targets
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The carboxylic acid group provides a point for hydrogen bonding and ionic interactions
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The specific stereochemistry likely plays a crucial role in determining how the molecule interacts with biological receptors or enzymes
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The reduced ring system (tetradecahydro structure) influences the molecule's conformation and flexibility
Research Applications
Medicinal Chemistry
The complex structure of (1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid makes it a potential candidate for medicinal chemistry research. Specific applications might include:
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Development of novel antimicrobial agents, particularly given the rising concern of antimicrobial resistance
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Investigation as a scaffold for anticancer drug development, especially considering the known activity of related compounds against topoisomerase I
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Exploration as a template for the design of enzyme inhibitors targeting specific biological pathways
Chemical Reactivity Studies
The compound's unique structural features make it valuable for studying:
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Halogen bonding interactions in complex molecular systems
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Stereoelectronic effects in polycyclic compounds
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Structure-based design of bioactive molecules
Material Science Applications
Though primarily of interest in medicinal chemistry, the compound's structural features might also have applications in material science:
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As a precursor for the synthesis of complex polymeric materials
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In the development of molecular recognition systems
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For exploring iodine-containing compounds in photophysical applications
Analytical Characterization
Spectroscopic Analysis
Characterization of this complex molecule would typically involve multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key features in NMR analysis would include:
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¹H NMR: Signals for methyl groups, complex patterns for the tetradecahydro system, and the carboxylic acid proton
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¹³C NMR: Characteristic signals for carbonyl carbons, the carboxylic acid carbon, and carbons adjacent to the iodine substituent
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2D NMR techniques (COSY, HSQC, HMBC) would be essential for complete structural elucidation
Mass Spectrometry
Mass spectrometry would likely show:
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Molecular ion peak corresponding to the calculated molecular weight
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Characteristic fragmentation patterns, possibly including loss of iodine, decarboxylation, and fragmentation of the ring system
Infrared Spectroscopy
Key IR absorption bands would include:
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Carboxylic acid O-H stretch (~3300-2500 cm⁻¹)
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C=O stretch of the carboxylic acid (~1700 cm⁻¹)
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C=O stretch of the oxo group (~1680 cm⁻¹)
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C-I stretch (~500-600 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:
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Assessing purity
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Separating stereoisomers
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Quantitative analysis in research applications
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Developing more efficient synthetic routes with improved stereoselectivity
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Exploring green chemistry approaches to minimize environmental impact
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Investigating catalytic methods for key transformation steps
Biological Activity Screening
Comprehensive biological screening could include:
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Antimicrobial activity against a panel of pathogens
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Antiproliferative effects against various cancer cell lines
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Enzyme inhibition assays, particularly focusing on topoisomerase I
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Structure-activity relationship studies through the synthesis and testing of structural analogs
Computational Studies
Molecular modeling and computational chemistry could provide insights into:
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Binding modes with potential biological targets
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Electronic properties and reactivity
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Optimization of structural features for enhanced biological activity
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